molecular formula C14H17N5O2S B2745296 ethyl 1-{5-[(aminocarbothioyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate CAS No. 956193-66-1

ethyl 1-{5-[(aminocarbothioyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate

Cat. No.: B2745296
CAS No.: 956193-66-1
M. Wt: 319.38
InChI Key: ZMPJLLKPUAZCTJ-UHFFFAOYSA-N
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Description

Ethyl 1-{5-[(aminocarbothioyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with an ethyl carboxylate group at position 4 and two methyl groups at positions 3 and 5. The pyrazole ring is further functionalized at position 1 with a 2-pyridinyl moiety bearing an aminocarbothioylamino (-NH-CS-NH₂) group at position 6. The molecular formula is C₁₄H₂₀N₆O₂S (calculated molecular weight: 336.43 g/mol).

Properties

IUPAC Name

ethyl 1-[5-(carbamothioylamino)pyridin-2-yl]-3,5-dimethylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c1-4-21-13(20)12-8(2)18-19(9(12)3)11-6-5-10(7-16-11)17-14(15)22/h5-7H,4H2,1-3H3,(H3,15,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPJLLKPUAZCTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)C2=NC=C(C=C2)NC(=S)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine and pyrazole precursors. The final step involves esterification to produce the ethyl ester derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using similar chemical reactions but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyridine and pyrazole derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, ethyl 1-{5-[(aminocarbothioyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate serves as a building block for the synthesis of more complex molecules. Its structural components allow chemists to modify and create derivatives that can lead to new compounds with enhanced properties or functionalities. This versatility makes it valuable in the development of pharmaceuticals and agrochemicals .

Biology

Biologically, this compound is utilized as a tool for studying enzyme mechanisms and protein interactions. The structural complexity of the compound enables it to interact with various biological targets, making it useful for investigating metabolic pathways and cellular processes. Its reactivity can be harnessed to probe the functions of enzymes or receptors in vitro and in vivo .

Medicine

In medicinal chemistry, this compound shows potential as a candidate for drug development. Its ability to interact with specific biological targets suggests that it could be effective against various diseases. Preliminary studies indicate that derivatives of pyrazole compounds often exhibit significant antimicrobial , anti-inflammatory , and antioxidant activities , which are critical in addressing health concerns such as infections and chronic inflammation .

Case Studies

  • Antimicrobial Activity : Research has demonstrated that pyrazole derivatives exhibit strong antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The compound's structure allows it to disrupt bacterial cell processes effectively .
  • Enzyme Inhibition : Studies have shown that compounds similar to this compound can inhibit key enzymes involved in disease pathways, such as those related to cancer or metabolic disorders. The specific interactions at the molecular level are being explored through computational docking studies .

Industrial Applications

In industry, this compound is utilized in the production of advanced materials and as an intermediate in synthesizing other valuable chemicals. Its reactivity makes it suitable for various chemical reactions that are foundational in material science and chemical manufacturing processes .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The pyridine and pyrazole rings can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound’s uniqueness lies in its thiourea-functionalized pyridine substituent. Below is a comparative analysis with structurally related molecules from the literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Potential Applications Reference
Ethyl 1-{5-[(aminocarbothioyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate (Target) C₁₄H₂₀N₆O₂S 336.43 Thiourea (-NH-CS-NH₂), pyridine, ethyl carboxylate Pharmaceuticals, agrochemicals -
Ethyl 3,5-dimethyl-1-{5-[3-(trifluoromethyl)benzamido]pyridin-2-yl}-1H-pyrazole-4-carboxylate C₂₁H₁₉F₃N₄O₃ 432.40 Trifluoromethyl benzamido, pyridine, ethyl carboxylate Pharmaceutical intermediates, kinase inhibitors
Tovorafenib (OJEMDA®) C₁₇H₁₂Cl₂F₃N₇O₂S 506.29 Chloro, trifluoromethyl, pyrimidinecarboxamide Kinase inhibitor (pediatric glioma therapy)
4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde C₁₃H₈F₃NO 251.20 Trifluoromethyl, benzaldehyde Synthetic intermediate

Discussion of Comparative Features

Thioureas exhibit tautomerism (thione ↔ thiol), which may facilitate interactions with metal ions or biological targets through sulfur-mediated hydrogen bonding . The trifluoromethyl benzamido group in the compound introduces strong electron-withdrawing effects, increasing lipophilicity (logP) and metabolic stability relative to the thiourea group. Such properties are advantageous in drug design for improved membrane permeability .

Molecular Weight and Functional Diversity The target compound (336.43 g/mol) is lighter than the analog (432.40 g/mol), primarily due to the absence of the trifluoromethylbenzene moiety. Tovorafenib (506.29 g/mol) incorporates a pyrimidinecarboxamide group, a hallmark of kinase inhibitors. Its chlorine and trifluoromethyl substituents enhance target affinity but increase molecular complexity compared to the simpler pyrazole-pyridine scaffold of the target compound .

The analog’s trifluoromethyl benzamido group aligns with kinase inhibitor pharmacophores (e.g., imatinib), though its exact biological targets remain uncharacterized in the provided data .

Biological Activity

Ethyl 1-{5-[(aminocarbothioyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate is a novel compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesizing relevant research findings and case studies.

Overview of Pyrazole Derivatives

Pyrazole derivatives are known for their significant pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. The structural diversity of pyrazoles allows for various modifications that can enhance their biological efficacy. This compound represents a promising candidate in this context.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have demonstrated significant inhibition against various cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) . The mechanism of action often involves the inhibition of key enzymes and pathways associated with tumor growth.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
This compoundMCF-7TBDInhibition of cell proliferation
5-amino-1-cyanoacetyl-3-(p-chlorophenyl)-pyrazoleNCI-H460TBDApoptosis induction
Pyrazole carboxamide derivativeHepG20.95DNA binding affinity

Antimicrobial Activity

Pyrazole derivatives have also shown promising antimicrobial properties. Research indicates that they possess activity against a range of bacterial and fungal pathogens, making them suitable candidates for the development of new antimicrobial agents .

Case Study: Antimicrobial Efficacy
In a study focusing on various pyrazole derivatives, compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups enhanced antimicrobial potency .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazoles are attributed to their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) and other inflammatory mediators. Research has shown that certain derivatives can effectively reduce inflammation in vivo, making them potential candidates for treating inflammatory diseases .

Table 2: Inhibition of COX Enzymes by Pyrazole Derivatives

Compound NameCOX Inhibition (%)Reference
This compoundTBD
Pyrazole derivative A80% at 10 µM
Pyrazole derivative B75% at 20 µM

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. The incorporation of specific functional groups significantly influences its biological activity.

Key Synthetic Steps:

  • Formation of the Pyrazole Ring: Utilization of appropriate hydrazine derivatives and carbonyl compounds.
  • Functionalization: Introduction of the aminocarbothioyl group to enhance bioactivity.
  • Carboxylation: Final steps involve esterification to yield the ethyl ester form.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 1-{5-[(aminocarbothioyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters. The aminocarbothioyl group can be introduced via nucleophilic substitution or coupling reactions. Optimization includes adjusting solvent polarity (e.g., DMF for solubility), temperature (80–120°C for cyclization), and catalysts (e.g., Pd for cross-coupling). Statistical design of experiments (DoE) can minimize trial-and-error approaches by analyzing variables like molar ratios and reaction time .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC/MS : Confirm molecular weight and detect impurities.
  • NMR (¹H/¹³C) : Assign peaks to verify substituent positions (e.g., methyl groups at 3,5-positions, pyridinyl protons).
  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester, N-H stretches for the thiourea moiety).
  • Elemental Analysis : Validate stoichiometry (±0.3% deviation) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer : Solubility varies with solvent polarity. It is sparingly soluble in water but dissolves in DMSO or DMF. Stability studies under varying pH (3–9), temperature (4–40°C), and light exposure should be conducted via accelerated degradation assays (e.g., HPLC monitoring). Store at –20°C in inert atmospheres to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or enzymes). Focus on the thiourea group’s hydrogen-bonding potential.
  • DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to assess reactivity.
  • QSAR Models : Corrogate substituent effects (e.g., methyl vs. trifluoromethyl groups) on activity using regression analysis .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and endpoint measurements (e.g., IC₅₀ vs. EC₅₀).
  • Meta-Analysis : Pool data from multiple studies using statistical tools (ANOVA, t-tests) to identify outliers.
  • Proteomic Profiling : Validate target engagement via Western blot or SPR assays to confirm mechanism-of-action .

Q. How can reaction fundamentals and reactor design improve scalability for lab-to-pilot transitions?

  • Methodological Answer :

  • Microreactor Systems : Enhance heat/mass transfer for exothermic steps (e.g., cyclization).
  • Flow Chemistry : Optimize residence time and catalyst loading to reduce side products.
  • Kinetic Modeling : Use Arrhenius plots to predict yield under scaled conditions .

Q. What safety protocols are critical for handling thiourea-containing intermediates?

  • Methodological Answer :

  • PPE : Use nitrile gloves, fume hoods, and closed systems to avoid dermal/organ exposure.
  • Waste Management : Neutralize reactive intermediates (e.g., quench with aqueous NaHCO₃).
  • Toxicity Screening : Conduct Ames tests for mutagenicity and acute toxicity assays (LD₅₀) .

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